molecular formula C14H20BFO2S B6304365 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-53-4

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304365
CAS No.: 2121512-53-4
M. Wt: 282.2 g/mol
InChI Key: ZPQAGBWZEUTDJG-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by its stability and functional group tolerance, making it a versatile reagent in various chemical transformations .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The compound affects various biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph of the environment . The rate of reaction is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which are essential in the synthesis of various organic compounds . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is usually bench stable, easy to purify, and often commercially available, which makes it a prominent player in boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: It is a key reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of complex organic molecules.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of advanced materials, including polymers and electronic components

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester
  • 2-Methylphenylboronic acid pinacol ester

Uniqueness

3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methylthio groups, which enhance its reactivity and stability. These functional groups also provide additional sites for chemical modification, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAGBWZEUTDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128394
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-53-4
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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